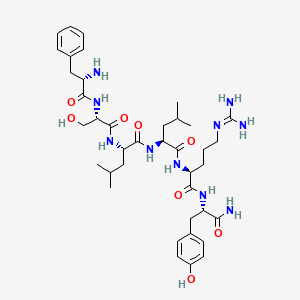
N,N-Dimethylamidinoharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylamidino Urea, also known as N-Carbonylguanidine, is an organic compound with the molecular formula C₄H₁₀N₄O and a molecular weight of 130.15 g/mol . It is a white crystalline solid that is stable at room temperature and has good solubility in water and most organic solvents . This compound is an intermediate in the electrochemical oxidation of Metformin, a widely used oral antidiabetic drug .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylamidino Urea has several scientific research applications:
Wirkmechanismus
Target of Action
N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea, is an intermediate in the electrochemical oxidation of Metformin . The primary target of this compound is the metabolic pathway of Metformin .
Mode of Action
The compound interacts with its target by participating in the electrochemical oxidation process of Metformin . This interaction results in changes in the metabolic pathway of Metformin .
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
N,N-Dimethylamidino Urea plays a role in the metabolic pathway of Metformin It interacts with various enzymes and proteins during this process
Cellular Effects
The cellular effects of N,N-Dimethylamidino Urea are primarily related to its role in the metabolism of Metformin It may influence cell function through its impact on cellular metabolism
Molecular Mechanism
The molecular mechanism of N,N-Dimethylamidino Urea involves its role as an intermediate in the electrochemical oxidation of Metformin It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
N,N-Dimethylamidino Urea is involved in the metabolic pathway of Metformin It may interact with various enzymes and cofactors during this process
Vorbereitungsmethoden
N,N-Dimethylamidino Urea can be synthesized through various methods. One common method involves the reaction of dimethylamine with isocyanic acid under neutral or weakly basic conditions . The reaction mixture is typically stirred at room temperature or slightly heated for several hours. The product is then isolated through crystallization, washed, and dried.
Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and can be scaled up for industrial production. The reaction conditions promote high chemical purity and yield, making it suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
N,N-Dimethylamidino Urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles to form substituted urea compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions are typically urea derivatives and amine derivatives .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylamidino Urea is similar to other urea derivatives, such as:
- N-Methylurea
- N,N-Diethylurea
- N,N-Dimethylurea
Compared to these compounds, N,N-Dimethylamidino Urea is unique due to its role as an intermediate in the metabolism of Metformin. This makes it particularly valuable in the study of type 2 diabetes and the development of antidiabetic drugs .
Eigenschaften
CAS-Nummer |
98026-16-5 |
|---|---|
Molekularformel |
C4H10N4O |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(N,N-dimethylcarbamimidoyl)urea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
InChI-Schlüssel |
LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NC(=O)N)N |
Kanonische SMILES |
CN(C)C(=N)NC(=O)N |
Synonyme |
N-[(Dimethylamino)iminomethyl]Urea; N3-Desamidino,N3-carbamoyl Metformin; N3-Desamidino,N3-hydroxyimidoyl Metformin; Metformin Hydroxy Analog |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)



